8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid
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Overview
Description
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound also contains a difluoro-substituted azabicyclo decane ring, which adds to its chemical stability and reactivity.
Preparation Methods
The synthesis of 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[431]decane-1-carboxylic acid typically involves multiple steps One common method starts with the protection of the amine group using the Fmoc groupThe final step usually involves the deprotection of the Fmoc group to yield the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can interact with amine groups in proteins and peptides, leading to the formation of stable complexes. The difluoro-substituted azabicyclo decane ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and difluoro-substituted azabicyclo compounds. Compared to these, 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Fmoc-L-cysteine
- Fmoc-phenylalanine
- Difluoro-substituted azabicyclo[4.3.1]decane derivatives .
Properties
Molecular Formula |
C25H25F2NO4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid |
InChI |
InChI=1S/C25H25F2NO4/c26-25(27)16-7-5-6-12-24(25,22(29)30)15-28(13-16)23(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21H,5-7,12-15H2,(H,29,30) |
InChI Key |
XQYWRFBKASRAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC(C1)C2(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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